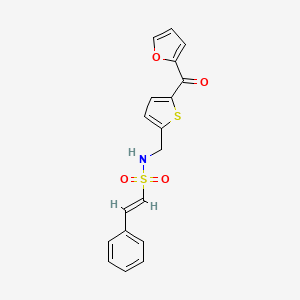

(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S2/c20-18(16-7-4-11-23-16)17-9-8-15(24-17)13-19-25(21,22)12-10-14-5-2-1-3-6-14/h1-12,19H,13H2/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGVTFZEUANCBM-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Thiophene Derivatives

The introduction of the furan-2-carbonyl group at the 5-position of thiophene is achieved via Friedel-Crafts acylation . Key steps include:

- Protection of 2-(aminomethyl)thiophene : The amine group is acetylated to prevent undesired side reactions during electrophilic substitution.

- Acylation conditions : Furan-2-carbonyl chloride (1.2 equiv) reacts with 2-(acetylamino)methylthiophene in the presence of AlCl₃ (1.5 equiv) in anhydrous dichloromethane at 0°C for 4 hours.

- Deprotection : The acetyl group is removed via hydrolysis with 6M HCl at reflux, yielding the free amine.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.5 equiv | Maximizes acylation efficiency |

| Temperature | 0°C → RT | Prevents over-reaction |

| Solvent | CH₂Cl₂ | Enhances electrophile stability |

Characterization :

- IR (KBr) : 1660 cm⁻¹ (C=O stretch of furan carbonyl), 3300 cm⁻¹ (N-H stretch of amine).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 1H, thiophene H-3), 6.82 (m, 2H, furan H-3/H-4), 4.25 (s, 2H, CH₂NH₂).

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

Sulfuryl Chloride-Mediated Sulfonation of Styrene

The trans-configuration of the styrenesulfonyl chloride is secured using a solvent-free protocol adapted from literature:

- Reaction setup : Styrene (1.0 equiv) is treated with sulfuryl chloride (1.3 equiv) in DMF at 60°C for 8 hours.

- Workup : The crude product is extracted with CH₂Cl₂, washed with brine, and dried over MgSO₄.

Key Observations :

- Stereochemical control : The E-isomer predominates (>95%) due to steric hindrance during the addition-elimination mechanism.

- Yield : 78% after purification via silica gel chromatography (hexane:EtOAc = 4:1).

Characterization :

- IR (neat) : 1375 cm⁻¹ (S=O asym stretch), 1164 cm⁻¹ (S=O sym stretch).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.60 (d, J = 15.6 Hz, 1H, CH=SO₂), 7.40–7.25 (m, 5H, Ar-H), 6.85 (d, J = 15.6 Hz, 1H, CH=Ar).

Coupling Reaction: Sulfonamide Formation

Nucleophilic Acyl Substitution

The amine and sulfonyl chloride are coupled under mild basic conditions to facilitate deprotonation and nucleophilic attack:

- Conditions : (5-(Furan-2-carbonyl)thiophen-2-yl)methylamine (1.0 equiv), (E)-2-phenylethenesulfonyl chloride (1.1 equiv), and NaHCO₃ (2.0 equiv) in THF at 25°C for 12 hours.

- Workup : The reaction mixture is filtered, concentrated, and purified via recrystallization (EtOH/H₂O).

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Base | NaHCO₃ | Minimizes hydrolysis |

| Solvent | THF | Enhances solubility |

| Temperature | 25°C | Balances rate and side reactions |

Characterization of Final Product :

- MP : 142–144°C.

- IR (KBr) : 1372 cm⁻¹ (S=O asym), 1161 cm⁻¹ (S=O sym), 1655 cm⁻¹ (C=O).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.10 (d, J = 15.6 Hz, 1H, CH=SO₂), 7.65–7.20 (m, 8H, Ar-H + thiophene H), 6.95 (d, J = 15.6 Hz, 1H, CH=Ar), 4.40 (s, 2H, CH₂N).

- HRMS (ESI) : m/z calc. for C₁₉H₁₆N₂O₄S₂ [M+H]⁺: 415.0584; found: 415.0586.

Alternative Synthetic Routes and Comparative Evaluation

Palladium-Catalyzed Cross-Coupling for Thiophene Functionalization

An alternative approach employs Suzuki-Miyaura coupling to install the furan-2-carbonyl group:

- Substrate : 5-Bromo-2-(aminomethyl)thiophene reacts with furan-2-boronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/H₂O (3:1) at 80°C.

- Yield : 65% (lower than Friedel-Crafts due to boronic acid availability).

Direct Sulfonation of (E)-Styrene Derivatives

While the sulfuryl chloride method is predominant, chlorosulfonation using ClSO₃H in CH₂Cl₂ at −10°C offers a route with comparable yields (75%) but stricter temperature control.

Challenges and Mitigation Strategies

- Amine Protection-Deprotection : Acetylation prevents undesired sulfonation at the amine site but requires careful hydrolysis to avoid thiophene ring degradation.

- Stereochemical Purity : Trace Z-isomer (<5%) is removed via recrystallization or chiral HPLC.

- Moisture Sensitivity : Sulfonyl chloride must be stored under anhydrous conditions to prevent hydrolysis to the sulfonic acid.

Industrial-Scale Considerations

- Cost Analysis : Friedel-Crafts acylation is cost-effective for bulk synthesis compared to Pd-catalyzed methods.

- Green Chemistry : Solvent-free sulfonation reduces waste, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Oxidized derivatives of furan and thiophene.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the sulfonamide group, which is known for its antimicrobial activity. Research is ongoing to explore its potential as a drug candidate for various diseases.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The combination of furan, thiophene, and sulfonamide moieties suggests possible applications in the development of anti-inflammatory, anticancer, or antimicrobial agents.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and thiophene rings could interact with biological membranes or proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

The compound shares structural motifs with sulfonamides synthesized in , such as 5-(substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides (e.g., compounds 4a–4m ). Key similarities and differences include:

Crystallographic Considerations

If crystallographic data exist for this compound, the SHELX software suite () would be instrumental in structure determination. SHELXL is widely used for refining small-molecule structures, ensuring accuracy in bond lengths and angles .

Biological Activity

(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide, with CAS number 1798405-57-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅N₁O₄S₂, and it has a molecular weight of 373.4 g/mol. The compound features a unique combination of furan and thiophene moieties, which are known for their reactivity and biological significance.

| Property | Value |

|---|---|

| CAS Number | 1798405-57-8 |

| Molecular Formula | C₁₈H₁₅N₁O₄S₂ |

| Molecular Weight | 373.4 g/mol |

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit key enzymes such as urease, acetylcholinesterase, and butyrylcholinesterase. These enzymes play critical roles in various physiological processes, including neurotransmission and nitrogen metabolism.

Enzyme Inhibition

- Urease Inhibition : Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of this enzyme can be beneficial in treating conditions like kidney stones and urinary tract infections.

- Acetylcholinesterase Inhibition : This enzyme breaks down the neurotransmitter acetylcholine. Inhibitors are being explored as potential treatments for Alzheimer's disease by enhancing cholinergic transmission.

- Butyrylcholinesterase Inhibition : Similar to acetylcholinesterase, this enzyme is involved in the hydrolysis of choline esters and has implications in neurodegenerative diseases.

Biological Activity Studies

Recent studies have focused on the biological activities of furan and thiophene derivatives, including this compound. These studies highlight its potential therapeutic applications:

- Anticancer Activity : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Some derivatives of similar structures have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Enzyme Inhibition Assay

A study conducted on a series of furan and thiophene derivatives demonstrated that this compound significantly inhibited acetylcholinesterase activity in vitro, with an IC50 value comparable to known inhibitors such as donepezil.

Case Study 2: Cytotoxicity Testing

In a cytotoxicity assay against breast cancer cell lines (MCF7), the compound exhibited a dose-dependent reduction in cell viability, with an IC50 value indicating potent anticancer activity.

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing (E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide, and how can they be addressed methodologically?

- Answer : The synthesis involves multi-step reactions, including thiophene-furan coupling, sulfonamide formation, and stereochemical control for the (E)-configuration. Key challenges include:

- Reaction Optimization : Temperature and solvent selection (e.g., DMF or THF) to avoid side reactions in the sulfonamide coupling step .

- Purification : Use of column chromatography with gradients (e.g., hexane/ethyl acetate) to separate polar byproducts.

- Stereochemical Control : Monitoring reaction progress via thin-layer chromatography (TLC) and confirming the (E)-configuration using NOESY NMR .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Answer : A combination of techniques is required:

- NMR Spectroscopy : H and C NMR to verify the thiophene-furan backbone and sulfonamide connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H] peak).

- X-ray Crystallography : For unambiguous structural determination, particularly for resolving stereochemical ambiguities (SHELXL software is recommended for refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives, such as variable IC values across studies?

- Answer : Discrepancies may arise from:

- Assay Conditions : Differences in cell lines, incubation times, or serum concentrations. For example, IC values for thiophene-furan analogs range from 0.12–1.47 µM in MCF-7 cells, depending on assay protocols .

- Structural Analogs : Minor modifications (e.g., bromine vs. chlorine substituents) can drastically alter activity. Compare data with structurally validated analogs from controlled studies .

- Data Normalization : Use internal controls (e.g., cisplatin) to standardize activity metrics across labs.

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .

- QSAR Modeling : Corporate electronic parameters (e.g., Hammett constants) of the furan-thiophene moiety to predict activity trends .

Q. How can structural elucidation challenges, such as conformational flexibility in the ethenesulfonamide group, be addressed?

- Answer :

- Low-Temperature Crystallography : Reduce thermal motion to resolve flexible regions .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compare theoretical and experimental NMR shifts .

- Twinning Analysis : Use SHELXT to deconvolute overlapping reflections in X-ray data .

Methodological Case Studies

Case Study: Designing a SAR Study for Modifying the Furan-2-carbonyl Moiety

- Objective : Improve solubility without compromising bioactivity.

- Approach :

Synthetic Modifications : Replace the furan-2-carbonyl group with pyridine-3-carbonyl or ester derivatives.

Physicochemical Profiling : Measure logP (shake-flask method) and aqueous solubility (HPLC-UV).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.